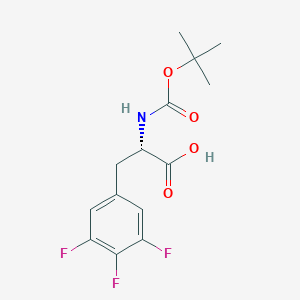

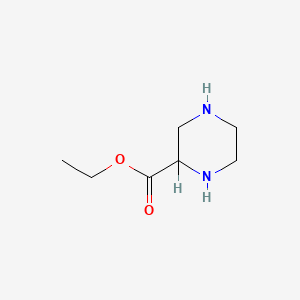

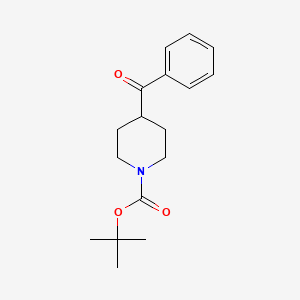

Tert-butyl 4-benzoylpiperidine-1-carboxylate

説明

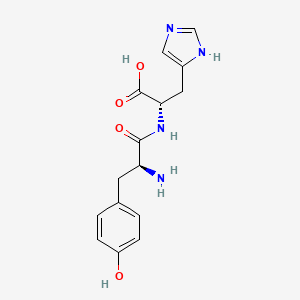

Tert-butyl 4-benzoylpiperidine-1-carboxylate is a chemical compound that is part of a broader class of organic molecules known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are important in medicinal chemistry due to their presence in many biologically active molecules.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, an enantioselective synthesis involving iodolactamization as a key step was used to produce a highly functionalized tert-butyl piperidine derivative, which is an intermediate for CCR2 antagonists . Another study reported the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which was used as a chiral auxiliary in dipeptide synthesis . Additionally, the synthesis of 1-tert-butyl-4-chloropiperidine was achieved through the reaction of a dimethyliminium salt with methylmagnesium chloride . These methods highlight the versatility of synthetic approaches in creating piperidine derivatives with tert-butyl groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often determined using X-ray crystallography. For example, the structure of 1,4-dipiperazino benzenes was elucidated to mimic the side-chain functionalities of peptidic alpha-helices . The crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate revealed a porous three-dimensional network with hydrophobic channels . These structural analyses are crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that modify their structure and function. The synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates involved a selective reaction with L-selectride, followed by the Mitsunobu reaction to afford trans isomers . Another study described the allylation of tert-butyl 4-oxopiperidine-1-carboxylate to produce alkenyl derivatives . These reactions demonstrate the chemical reactivity of piperidine derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can introduce steric hindrance, affecting reactivity and solubility . The intermolecular hydrogen bonding observed in the crystal structure of certain derivatives can impact their melting points and solubility . Additionally, the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate derivatives showcased the importance of intramolecular hydrogen bonding in stabilizing the molecular structure .

科学的研究の応用

Synthesis of Protein Tyrosine Kinase Inhibitors

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, has been highlighted as a crucial intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound involves several steps starting from 4-methylpyridinium, showcasing the compound's pivotal role in developing potential therapeutic agents (Chen Xin-zhi, 2011).

Stereoselective Syntheses for Chemical Diversity

Research into stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives demonstrates the compound's versatility in creating a wide range of chemical entities. Such compounds have applications in synthesizing cis and trans isomers, contributing to diverse chemical libraries for further research and development (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for small molecule anticancer drugs. A high-yield synthesis method for this compound has been developed, emphasizing its role in the pharmaceutical industry for creating effective cancer therapies (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Piperidine Derivatives as Synthons

The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents affords promising synthons for the preparation of diverse piperidine derivatives. This showcases the compound's role in synthesizing a broad spectrum of molecules with potential biological activity (A. I. Moskalenko, V. Boev, 2014).

Corrosion Inhibition

A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been studied for its anticorrosive activity on carbon steel in acidic environments. Electrochemical and surface characterization studies reveal its effective protection of metal surfaces, highlighting its potential application in industrial corrosion prevention (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021).

Safety and Hazards

The compound is considered hazardous and has associated safety warnings. It has the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

作用機序

Target of Action

The primary targets of Tert-butyl 4-benzoylpiperidine-1-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

特性

IUPAC Name |

tert-butyl 4-benzoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLCXSHKUNNAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445504 | |

| Record name | Tert-butyl 4-benzoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193217-39-9 | |

| Record name | Tert-butyl 4-benzoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。